
2-(4-TERT-BUTYLPHENYL)-4-NITROISOINDOLE-1,3-DIONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(4-TERT-BUTYLPHENYL)-4-NITROISOINDOLE-1,3-DIONE is an organic compound characterized by its unique structure, which includes a tert-butyl group attached to a phenyl ring, a nitro group, and an isoindole-1,3-dione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-TERT-BUTYLPHENYL)-4-NITROISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, temperature, and pressure conditions are crucial factors in scaling up the synthesis.
化学反応の分析
Types of Reactions
2-(4-TERT-BUTYLPHENYL)-4-NITROISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Reduction: Formation of an amine derivative.
Substitution: Introduction of halogen atoms or other substituents onto the phenyl ring.
科学的研究の応用
2-(4-TERT-BUTYLPHENYL)-4-NITROISOINDOLE-1,3-DIONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of pharmaceuticals due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 2-(4-TERT-BUTYLPHENYL)-4-NITROISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular pathways and enzyme activities. The compound’s structure allows it to interact with various biological molecules, potentially leading to therapeutic effects .
類似化合物との比較
Similar Compounds
2,4,6-Tri-tert-butylphenol: Known for its antioxidant properties and used in industrial applications.
4-tert-Butylbenzyl chloride: Used in organic synthesis as an intermediate.
Tris(2,4-tert-butylphenyl) phosphite: Employed as a stabilizer in polymers.
Uniqueness
2-(4-TERT-BUTYLPHENYL)-4-NITROISOINDOLE-1,3-DIONE is unique due to its combination of a tert-butyl group, a nitro group, and an isoindole-1,3-dione moiety. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
特性
CAS番号 |
340987-21-5 |
|---|---|
分子式 |
C18H16N2O4 |
分子量 |
324.3 g/mol |
IUPAC名 |
2-(4-tert-butylphenyl)-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C18H16N2O4/c1-18(2,3)11-7-9-12(10-8-11)19-16(21)13-5-4-6-14(20(23)24)15(13)17(19)22/h4-10H,1-3H3 |
InChIキー |
WKGBCSGFQFPQAB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
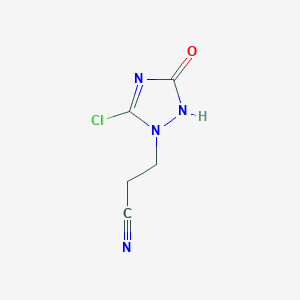
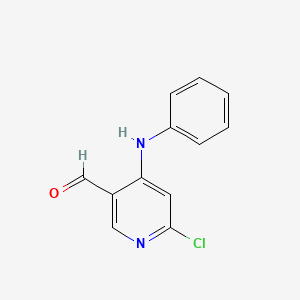




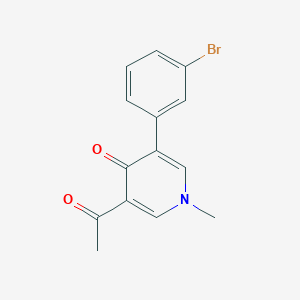

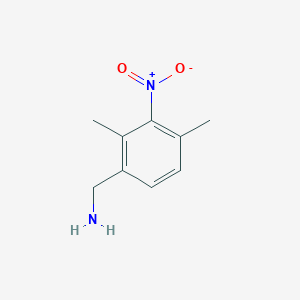
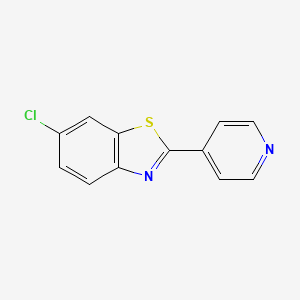
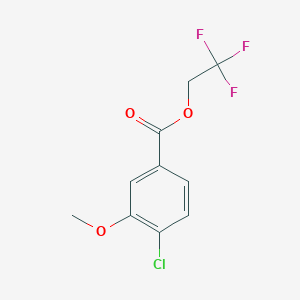
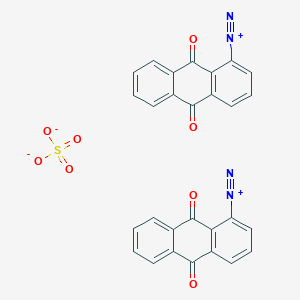
![5-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxylic acid](/img/structure/B8573096.png)
![Thieno[3,2-c]isoquinoline](/img/structure/B8573100.png)
